Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
Overview
Description
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H18F3NO2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl ester and a trifluoroethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate
- Tert-butyl 2-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-4-5-15(6-8)7-11(12,13)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQAOLLIKVIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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